molecular formula C11H12ClNO3S B1388887 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate CAS No. 925889-97-0

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate

Cat. No. B1388887
M. Wt: 273.74 g/mol
InChI Key: REDYKJBWJLDDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate (3-CPM) is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the sulfonate group and is used as a reagent in organic synthesis. 3-CPM is a powerful reagent that is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is a versatile and highly useful compound that has a wide range of applications in the laboratory.

Mechanism Of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is based on its ability to form strong covalent bonds with other molecules. It is able to react with a variety of compounds, including organic compounds, inorganic compounds, and polymers. It is also able to react with a variety of functional groups, such as alcohols, amines, and carboxylic acids.

Biochemical And Physiological Effects

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate has no known biochemical or physiological effects in humans or animals. It is a synthetic compound that is not found naturally in the environment and is not known to have any toxic effects.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate in laboratory experiments is its versatility. It is a powerful reagent that can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to use and is not hazardous to handle. The main limitation of using 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is its cost, as it is relatively expensive compared to other reagents.

Future Directions

There are a number of potential future directions for the use of 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate. It could be used to synthesize a variety of novel compounds, such as pharmaceuticals, agrochemicals, and materials. Additionally, it could be used to develop new catalysts for organic synthesis. Furthermore, it could be used to synthesize polymers and other materials with improved properties. Finally, it could be used to develop new methods for the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis to synthesize a variety of compounds. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

properties

IUPAC Name

[3-(3-chlorophenyl)-3-cyanopropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-17(14,15)16-6-5-10(8-13)9-3-2-4-11(12)7-9/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYKJBWJLDDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC(C#N)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661416
Record name 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate

CAS RN

925889-97-0
Record name 3-(3-Chlorophenyl)-3-cyanopropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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